2,5-dichloro-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H11Cl2NO2S . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide core with two chlorine atoms and a propyl group attached . The molecular weight of this compound is 268.16 g/mol.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H11Cl2NO2S) and molecular weight (268.16 g/mol). Additional properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Anticancer Applications
New dibenzensulfonamides were synthesized to develop anticancer drug candidates. Studies showed that these compounds induced apoptosis and autophagy in tumor cell lines, significantly inhibiting tumor-associated carbonic anhydrase isoenzymes IX and XII, which are crucial for tumor growth and metastasis (H. Gul et al., 2018). Another study focused on sulfonamide-based antitumor screens, highlighting compounds that advanced to clinical trials due to their potent cell cycle inhibitory properties (T. Owa et al., 2002).
COX-2 Inhibition for Rheumatoid Arthritis and Osteoarthritis
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives showed promising results for cyclooxygenase-2 (COX-2) inhibition. The introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hiromasa Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Sulfonamide compounds have been identified as medium to potent inhibitors of the cytosolic carbonic anhydrase isoforms I and II and very potent inhibitors of the tumor-associated isoforms IX and XII. Novel benzene- and tetrafluorobenzenesulfonamides synthesized through click chemistry demonstrated significant inhibitory effects on these isoenzymes (Nicolino Pala et al., 2014). Another study reported the synthesis of novel guanidine derivatives showing weak inhibitory potency against human carbonic anhydrase I and differentiated activity toward hCA II, with compounds exhibiting strong inhibitory activity against tumor-associated hCA IX and XII (B. Żołnowska et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMUVOJZSMOXTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364510 |
Source
|
Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88522-13-8 |
Source
|
Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.